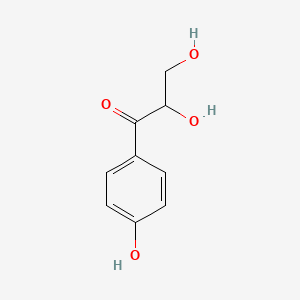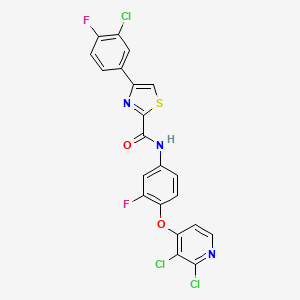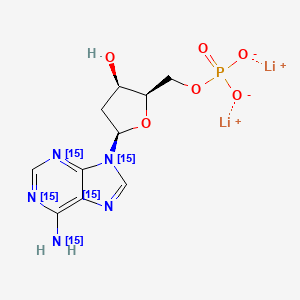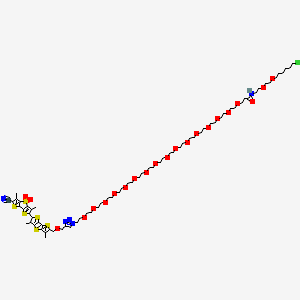
13-Oxo-ODE-d3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
13-Oxo-9Z,11E-9,10,12,-d3-octadecadienoic acid, commonly known as 13-Oxo-ODE-d3, is a deuterated form of 13-oxo-9Z,11E-octadecadienoic acid. This compound is primarily used as an internal standard for the quantification of 13-Oxo-ODE by gas chromatography or liquid chromatography-mass spectrometry. It contains three deuterium atoms at the 9, 10, and 12 positions, which makes it useful in various analytical applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
13-Oxo-ODE-d3 is synthesized by incorporating stable heavy isotopes of hydrogen (deuterium) into the 13-Oxo-ODE molecule. The deuteration process involves the selective replacement of hydrogen atoms with deuterium atoms at specific positions. This can be achieved through various chemical reactions, including catalytic hydrogenation and deuterium exchange reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale deuteration processes using deuterium gas or deuterated solvents. The compound is then purified through techniques such as chromatography to achieve high purity levels (≥99% deuterated forms). The final product is typically formulated as a solution in acetonitrile or other suitable solvents .
Chemical Reactions Analysis
Types of Reactions
13-Oxo-ODE-d3 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: The deuterium atoms in this compound can be substituted with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Oxidizing agents: Such as potassium permanganate and hydrogen peroxide.
Reducing agents: Such as sodium borohydride and lithium aluminum hydride.
Catalysts: Such as palladium on carbon for hydrogenation reactions.
Major Products Formed
The major products formed from the reactions of this compound include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups .
Scientific Research Applications
13-Oxo-ODE-d3 has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of 13-Oxo-ODE-d3 involves its interaction with specific molecular targets and pathways. It is produced from 13-HODE by a NAD±dependent dehydrogenase present in rat colonic mucosa. The compound stimulates cell proliferation when instilled intrarectally in rats and has been detected in preparations of rabbit reticulocyte plasma and mitochondrial membranes . The production of 13-Oxo-ODE is linked to the maturation of reticulocytes to erythrocytes through the activity of 15-lipoxygenase .
Comparison with Similar Compounds
Similar Compounds
13-Oxo-ODE: The non-deuterated form of 13-Oxo-ODE-d3, used in similar analytical applications.
9-OxoODE: Another oxidized derivative of linoleic acid with similar biochemical properties.
13-HODE: A hydroxylated derivative of linoleic acid that serves as a precursor to 13-Oxo-ODE.
Uniqueness
This compound is unique due to its deuterated form, which provides enhanced stability and allows for precise quantification in mass spectrometry applications. The presence of deuterium atoms also affects the compound’s pharmacokinetic and metabolic profiles, making it a valuable tool in drug development and research .
Properties
Molecular Formula |
C18H30O3 |
|---|---|
Molecular Weight |
297.4 g/mol |
IUPAC Name |
(9Z,11E)-9,10,12-trideuterio-13-oxooctadeca-9,11-dienoic acid |
InChI |
InChI=1S/C18H30O3/c1-2-3-11-14-17(19)15-12-9-7-5-4-6-8-10-13-16-18(20)21/h7,9,12,15H,2-6,8,10-11,13-14,16H2,1H3,(H,20,21)/b9-7-,15-12+/i7D,9D,15D |
InChI Key |
JHXAZBBVQSRKJR-POQBIENVSA-N |
Isomeric SMILES |
[2H]/C(=C(\[2H])/C=C(\[2H])/C(=O)CCCCC)/CCCCCCCC(=O)O |
Canonical SMILES |
CCCCCC(=O)C=CC=CCCCCCCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[2-Amino-5-hydroxy-3-(2,3,4,5,6-pentadeuteriobenzoyl)phenyl]acetamide](/img/structure/B12369009.png)

![N-[[4-[2-(2-aminopyridin-3-yl)-5-phenylimidazo[4,5-b]pyridin-3-yl]phenyl]methyl]-6-cyanopyrimidine-4-carboxamide](/img/structure/B12369017.png)



![sodium;3-[[N-ethyl-4-[[4-[ethyl-[(3-sulfonatophenyl)methyl]azaniumylidene]cyclohexa-2,5-dien-1-ylidene]-phenylmethyl]anilino]methyl]benzenesulfonate](/img/structure/B12369049.png)




![disodium;[(2S,3aR,4R,6R,6aR)-4-[6-(ethylcarbamoylamino)purin-9-yl]-2-[(E)-2-phenylethenyl]-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxol-6-yl]methyl phosphate](/img/structure/B12369085.png)

